molecular formula C23H23N3S B2484393 (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile CAS No. 477186-30-4

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((2-isopropylphenyl)amino)acrylonitrile

Cat. No. B2484393
CAS RN: 477186-30-4
M. Wt: 373.52
InChI Key: JOQLMMNORJBVPP-UYRXBGFRSA-N
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Description

Acrylonitriles, particularly those with complex substituents, have been extensively studied for their versatile chemical properties and applications in material science and pharmaceuticals. The interest in these compounds lies in their reactive double bond and nitrile group, which participate in various chemical reactions, leading to a wide range of derivatives with diverse biological activities and material properties.

Synthesis Analysis

The synthesis of acrylonitrile derivatives, including those with thiazolyl and aryl substituents, often involves Knoevenagel condensation reactions. These syntheses can result in the formation of Z/E isomers, with the Z isomer typically being more stable due to stronger intermolecular interactions in its crystal structure (Tammisetti et al., 2018).

Molecular Structure Analysis

X-ray diffraction and density functional theory (DFT) calculations are common techniques for analyzing the molecular structure of acrylonitrile derivatives. These methods reveal the bond lengths, angles, and overall geometry of the molecules, providing insights into the stability and reactivity of different isomers (Shinkre et al., 2008).

Chemical Reactions and Properties

Acrylonitrile derivatives undergo various chemical reactions, including reduction with lithium aluminum hydride to afford amino derivatives (Frolov et al., 2005) and bromination at specific positions on the thiazole ring (Pakholka et al., 2021). These reactions expand the functional diversity of acrylonitrile derivatives.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are significantly influenced by the molecular geometry and intermolecular interactions. Z and E isomers of similar compounds exhibit different packing densities and stability, impacting their physical state and behavior under various conditions (Tammisetti et al., 2018).

Chemical Properties Analysis

Acrylonitrile derivatives' chemical properties are governed by the electron-rich double bond and nitrile group, facilitating reactions such as nucleophilic addition, cycloaddition, and polymerization. These reactivities are explored for synthesizing biologically active molecules and materials with specific functionalities (Frolov et al., 2005).

properties

IUPAC Name

(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-propan-2-ylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3S/c1-15(2)20-7-5-6-8-21(20)25-13-19(12-24)23-26-22(14-27-23)18-10-9-16(3)17(4)11-18/h5-11,13-15,25H,1-4H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQLMMNORJBVPP-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3C(C)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC=C3C(C)C)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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